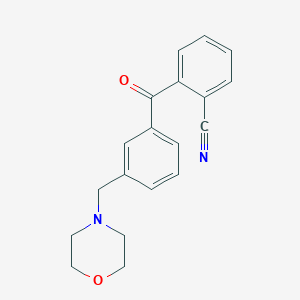

2-Cyano-3'-morpholinomethyl benzophenone

描述

Contextualization of Substituted Benzophenone (B1666685) Derivatives in Organic Chemistry

The benzophenone scaffold, consisting of a diphenyl ketone core, is a ubiquitous and highly versatile structure in organic chemistry. researchgate.net These derivatives are found in numerous naturally occurring molecules and have been extensively explored for a wide range of applications. researchgate.netrsc.org In medicinal chemistry, the benzophenone framework is a common feature in compounds exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govroyalsocietypublishing.org

Beyond pharmaceuticals, substituted benzophenones are crucial in materials science and industrial applications. They are widely used as photoinitiators in UV-curing processes for inks and coatings, and as UV filters to prevent photodegradation in sunscreens, plastics, and perfumes. wikipedia.orgatamankimya.com The inherent photoreactive nature of the benzophenone core, combined with the diverse functionalities that can be introduced through substitution, allows for the fine-tuning of their chemical and physical properties for specific applications, from high-performance polymers to advanced organic light-emitting diodes (OLEDs). researchgate.net The synthesis of asymmetrically substituted benzophenones like the title compound is a key strategy for developing new molecules with tailored functions. nih.gov

Structural Features and Chemical Significance of Cyano and Morpholinomethyl Moieties

The specific properties of 2-Cyano-3'-morpholinomethyl benzophenone are largely dictated by its two key functional groups: the cyano moiety and the morpholinomethyl substituent. Each imparts distinct chemical characteristics that are highly valued in modern chemical synthesis and drug design.

The cyano group (-C≡N) , also known as a nitrile group, is a small but powerful functional group in organic chemistry. researchgate.net Its strong electron-withdrawing nature and linear geometry can significantly influence a molecule's electronic properties. researchgate.net In medicinal chemistry, the nitrile group is recognized as an important pharmacophore that can act as a bioisostere for carbonyl or hydroxyl groups and is a key hydrogen bond acceptor, enabling strong interactions with biological targets like enzymes. nih.govnih.gov Its incorporation into drug candidates has been shown to enhance binding affinity, improve pharmacokinetic profiles, and in some cases, act as a reactive "warhead" for covalent inhibitors. nih.govrsc.org Furthermore, the nitrile group is a versatile synthetic handle, readily converted into other critical functionalities such as amines, amides, or carboxylic acids. numberanalytics.com

The morpholinomethyl group contains the morpholine (B109124) ring, a heterocyclic motif frequently described as a "privileged structure" in medicinal chemistry. nih.govnih.gov The inclusion of a morpholine ring is a well-established strategy to improve the physicochemical properties of a lead compound. nih.govsci-hub.se It typically enhances aqueous solubility and metabolic stability, which are crucial for improving a drug's pharmacokinetic profile. nih.govsci-hub.se The morpholine nitrogen is basic, allowing for salt formation, while the ether oxygen can act as a hydrogen bond acceptor. nih.govsci-hub.se This combination of features makes the morpholine moiety a valuable component for designing molecules with desirable drug-like properties and potent biological activity across various therapeutic areas. ijprems.com

Comparative Significance of Key Functional Moieties

| Feature | Cyano Group (-CN) | Morpholinomethyl Group |

|---|---|---|

| Primary Role in Molecule Design | Modulates electronics; acts as a versatile synthetic intermediate. researchgate.netnumberanalytics.com | Improves physicochemical and pharmacokinetic properties. nih.govnih.gov |

| Contribution to Biological Activity | Acts as a hydrogen bond acceptor, bioisostere, and covalent warhead. nih.govrsc.org | Enhances solubility and metabolic stability; can interact with target receptors. nih.govsci-hub.se |

| Key Chemical Property | Strongly electron-withdrawing, polar. researchgate.net | Basic nitrogen atom, hydrophilic ether linkage. sci-hub.se |

| Common Application in Synthesis | Precursor to amines, carboxylic acids, and heterocycles. numberanalytics.com | Introduced to parent molecules to confer drug-like properties. nih.gov |

Overview of Current Research Trajectories for this compound

Specific published studies focusing exclusively on the biological activity or direct applications of this compound are not widespread in public literature. However, its chemical structure and commercial availability as a research chemical indicate a clear trajectory for its use. fluorochem.co.uk The compound is primarily positioned as a sophisticated chemical intermediate or building block for the synthesis of more complex target molecules.

The research utility of this compound can be inferred from the established roles of its constituent parts. Developers in medicinal chemistry and materials science can utilize this compound to construct novel, larger molecules that combine the advantageous properties of each moiety. For example, it could serve as a precursor for:

Novel Drug Candidates: Synthesizing potential kinase inhibitors or other enzyme-targeted therapeutics, where the benzophenone scaffold provides a core structure, the morpholine group ensures favorable pharmacokinetics, and the cyano group engages in critical binding interactions with the target protein.

Photophysical Probes: Creating molecules for mapping peptide-protein interactions, a known application of benzophenones, with the morpholine group enhancing solubility in biological media. wikipedia.org

Specialty Materials: Designing new polymers or functional materials where the benzophenone unit acts as a photo-crosslinking agent and the other substituents allow for further chemical modification or tuning of material properties.

The compound is available from various chemical suppliers, which facilitates its use in discovery research and development projects aimed at creating new chemical entities with tailored functions.

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-benzoyl-3'-(morpholin-4-ylmethyl)benzonitrile |

| CAS Number | 898765-11-2 fluorochem.co.uk |

| Molecular Formula | C19H18N2O2 fluorochem.co.uk |

| Molecular Weight | 306.36 g/mol |

Structure

3D Structure

属性

IUPAC Name |

2-[3-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-17-5-1-2-7-18(17)19(22)16-6-3-4-15(12-16)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSALFVOYDMJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643072 | |

| Record name | 2-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-11-2 | |

| Record name | 2-[3-(4-Morpholinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 3 Morpholinomethyl Benzophenone and Analogs

Strategic Approaches to the Benzophenone (B1666685) Core Formation

The synthesis of the benzophenone core is a critical step, and several methods are available, each with its own advantages and limitations. The classical approach is the Friedel-Crafts acylation , which involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.orgnih.govsigmaaldrich.com For the synthesis of a dissymmetric benzophenone like the target compound, this would typically involve the acylation of a substituted benzene (B151609) ring with a substituted benzoyl chloride. However, controlling regioselectivity in Friedel-Crafts reactions can be challenging, especially with multiple substituents on the aromatic rings. beilstein-journals.org

More modern approaches often utilize palladium-catalyzed carbonylation reactions . nih.govacs.org These methods can construct the ketone functionality by coupling an aryl halide with a suitable partner under a carbon monoxide atmosphere. For instance, an aryl halide can be coupled with an organometallic reagent in the presence of CO, or a three-component coupling involving an aryl halide, CO, and an arylboronic acid can be employed. nih.govacs.org These palladium-catalyzed methods often offer milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts acylations.

Another powerful strategy is the Suzuki-Miyaura coupling , which can be adapted to form benzophenones. This involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. While typically used to form biaryl linkages, modifications of this reaction can lead to the formation of a ketone. For example, a palladium-catalyzed addition of an arylboronic acid to a benzonitrile (B105546) derivative can yield a benzophenone. asianpubs.org

Regioselective Introduction of Cyano and Morpholinomethyl Functional Groups

The precise placement of the cyano and morpholinomethyl groups is crucial for the desired chemical properties of the final compound. This requires careful consideration of the synthetic strategy and the directing effects of the substituents.

Cyanation Reactions in Benzophenone Derivative Synthesis

The introduction of a cyano group onto an aromatic ring, a process known as cyanation, can be achieved through several methods. wikipedia.org A common approach is the Sandmeyer reaction , where an amino group is converted to a diazonium salt, which is then displaced by a cyanide, often using copper(I) cyanide. acs.org Another widely used method is the palladium-catalyzed cyanation of aryl halides or triflates. wikipedia.orgacs.org This reaction offers a broad substrate scope and can be performed using various cyanide sources, such as potassium cyanide or zinc cyanide. The choice of catalyst and ligands is critical for achieving high yields and avoiding catalyst poisoning. acs.org

For the synthesis of 2-Cyano-3'-morpholinomethyl benzophenone, the cyano group needs to be introduced at the 2-position of one of the phenyl rings. This can be accomplished by starting with a pre-functionalized precursor, such as 2-chlorobenzonitrile (B47944) or 2-aminobenzonitrile, which can then be elaborated into the benzophenone scaffold. Alternatively, a late-stage cyanation of a suitably activated benzophenone derivative could be envisioned, although controlling the regioselectivity might be challenging. The cyano group itself is a versatile functional handle that can be converted into other functional groups like carboxylic acids or amines. nih.govnih.govresearchgate.net

Mannich-Type Reactions for Morpholinomethyl Incorporation

The morpholinomethyl group is typically introduced via a Mannich reaction . thermofisher.comwikipedia.org This is a three-component condensation reaction involving a compound with an active hydrogen (in this case, an aromatic ring), formaldehyde, and a secondary amine, which is morpholine (B109124) in this context. thermofisher.comnih.govyoutube.com The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from morpholine and formaldehyde, which then acts as the electrophile in an electrophilic aromatic substitution reaction. wikipedia.org

The regioselectivity of the Mannich reaction on a substituted benzophenone would be governed by the electronic and steric effects of the substituents already present on the ring. For the target molecule, the morpholinomethyl group is at the 3'-position. This suggests that the reaction would likely be performed on a benzophenone derivative where the 3'-position is activated towards electrophilic attack.

Palladium-Catalyzed Coupling Strategies for Substituted Aryl Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex aromatic systems. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and can be used to introduce the morpholine moiety. tcichemicals.comresearchgate.netchemrxiv.orgwikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine (morpholine). The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the success of this transformation, with bulky, electron-rich ligands often providing the best results. tcichemicals.comchemrxiv.org

A convergent synthetic approach for this compound could involve a Suzuki-Miyaura coupling . For instance, 3-(morpholinomethyl)phenylboronic acid or its pinacol (B44631) ester, which is commercially available, could be coupled with a 2-cyano-substituted aryl halide that also bears a group that can be converted into the ketone carbonyl. sigmaaldrich.comcymitquimica.comcymitquimica.com

Below is a table summarizing potential palladium-catalyzed coupling reactions for the synthesis of precursors to the target molecule.

| Reaction Type | Aryl Halide/Triflate | Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |

| Buchwald-Hartwig Amination | 3-Bromobenzoyl chloride | Morpholine | Pd(dba)₂ / XPhos | 3-Morpholinobenzoyl chloride precursor |

| Suzuki-Miyaura Coupling | 2-Bromo-6-cyanobenzaldehyde | 3-(Morpholinomethyl)phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Substituted biaryl precursor |

| Cyanation | 2-Bromobenzophenone | Zn(CN)₂ | Pd(PPh₃)₄ | 2-Cyanobenzophenone |

Novel Synthetic Routes and Reaction Pathway Development

The development of novel synthetic routes often focuses on improving efficiency, reducing the number of steps, and employing greener reaction conditions. One innovative approach could be a one-pot reaction that combines several transformations. For example, a domino reaction sequence could be designed where a palladium-catalyzed coupling is followed by an in-situ Mannich reaction.

Another area of development is the use of C-H activation strategies. A direct C-H functionalization approach could potentially introduce the cyano or morpholinomethyl group onto the benzophenone core without the need for pre-functionalized starting materials like aryl halides. The nitrile group itself can act as a directing group in certain C-H activation reactions, which could be exploited for further functionalization. nih.gov

Derivatization and Further Functionalization of the this compound Scaffold

The this compound scaffold possesses several sites for further chemical modification, allowing for the generation of a library of analogs. researchgate.netlibretexts.org

The cyano group is a particularly versatile handle for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. nih.govresearchgate.net These transformations open up a wide range of subsequent reactions, such as amide coupling or the formation of sulfonamides.

The morpholine nitrogen can be quaternized to form ammonium (B1175870) salts. The aromatic rings of the benzophenone core can undergo further electrophilic aromatic substitution, although the position of substitution would be influenced by the existing substituents. The ketone carbonyl group can also be a site for derivatization, for example, through reduction to an alcohol or conversion to an oxime or hydrazone.

The table below outlines some potential derivatization reactions.

| Functional Group | Reagent(s) | Product Functional Group |

| Cyano (-CN) | H₂SO₄ (aq), heat | Carboxylic acid (-COOH) |

| Cyano (-CN) | H₂O₂, base | Amide (-CONH₂) |

| Cyano (-CN) | H₂, Raney Ni or LiAlH₄ | Aminomethyl (-CH₂NH₂) |

| Ketone (C=O) | NaBH₄ | Secondary alcohol (-CH(OH)-) |

| Morpholine Nitrogen | CH₃I | Quaternary ammonium salt |

These derivatization strategies allow for the fine-tuning of the molecule's properties for various research applications.

Chemo- and Stereoselective Synthesis of Related Benzophenone Structures

The synthesis of structurally complex benzophenone analogs, which often contain multiple functional groups, demands precise control over reactivity and three-dimensional arrangement. Methodologies that achieve high levels of chemoselectivity (differentiating between functional groups) and stereoselectivity (controlling spatial isomerism) are therefore essential for constructing these target molecules. Research has focused on developing catalytic systems and reaction conditions that enable the selective modification of the benzophenone core, leading to specific, functionally diverse derivatives.

A significant challenge is the selective transformation of one functional group in the presence of others. For example, the selective reduction of the benzophenone's carbonyl group without affecting other reducible moieties like cyano or nitro groups is a common synthetic hurdle. Similarly, the construction of chiral centers, particularly α-diarylmethine centers, with high enantiomeric purity is a key objective due to the difficulty in preventing racemization. nih.gov

Modern synthetic strategies employ a range of techniques to address these challenges, including organocatalysis, transition metal catalysis, and photochemistry, to yield specific isomers with high efficiency and purity. nih.govacs.org

Chemoselective Hydrogenation of the Carbonyl Group

A prime example of chemoselectivity is the reduction of the ketone in benzophenone derivatives to the corresponding secondary alcohol (benzhydrol). Over-reduction to diphenylmethane (B89790) is a common side reaction with standard catalysts like palladium on carbon (Pd/C). acs.org To circumvent this, highly effective and selective catalytic systems have been developed. Ruthenium-based catalysts, in particular, have demonstrated exceptional performance. For instance, a ruthenium complex can efficiently hydrogenate various substituted benzophenones to their respective benzhydrols under mild conditions, with no detectable over-reduction products. acs.org The choice of catalyst and conditions is paramount to achieving this selectivity.

The following table summarizes the chemoselective hydrogenation of various benzophenone derivatives to the corresponding benzhydrols using a ruthenium catalyst system. acs.org

Table 1: Chemoselective Hydrogenation of Substituted Benzophenones

| Substrate (Benzophenone Derivative) | Catalyst System | Conditions | Product (Benzhydrol Derivative) | Yield |

|---|---|---|---|---|

| Benzophenone | trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) / t-C4H9OK |

8 atm H₂, 2-propanol, 35°C, 18 h | Benzhydrol | ~100% |

| 4-Methylbenzophenone | trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) / t-C4H9OK |

8 atm H₂, 2-propanol, 35°C, 18 h | 4-Methylbenzhydrol | 99% |

| 4-Phenylbenzophenone | trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) / t-C4H9OK |

8 atm H₂, 2-propanol, 35°C, 18 h | 4-Phenylbenzhydrol | 98% |

| 4-Chlorobenzophenone | trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) / t-C4H9OK |

8 atm H₂, 2-propanol, 35°C, 18 h | 4-Chlorobenzhydrol | 99% |

Data sourced from Organic Letters. acs.org

Asymmetric and Stereoselective Methodologies

Controlling stereochemistry is crucial when synthesizing chiral benzophenone analogs. Significant progress has been made in asymmetric synthesis, allowing for the creation of enantioenriched products. These methods often rely on chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate.

Asymmetric Hydrogenation: Building upon chemoselective methods, asymmetric hydrogenation introduces chirality. The use of a chiral ruthenium complex, such as one containing a BINAP ligand and a chiral diamine, facilitates the asymmetric hydrogenation of ortho-substituted benzophenones, producing chiral diarylmethanols with high enantiomeric excess (ee). acs.org Noncovalent interactions, including π-π stacking and C-H···π interactions between the substrate and the catalyst, are critical for controlling the stereochemical outcome. researcher.life

Chiral Amine Catalysis: An alternative approach involves the use of chiral primary amine catalysis. A highly diastereo- and enantioselective retro-Claisen reaction of β-diketones has been developed to synthesize chiral β,β-diaryl-α-branched ketones. acs.org This method proceeds under mild conditions and demonstrates a broad substrate scope with excellent stereocontrol. acs.org

Photocatalysis: Innovative methods combining visible-light photoactivation and catalysis have emerged for synthesizing chiral α,α-diarylketones. nih.gov One such one-pot reaction uses a combination of an arylalkyne, benzoquinone, and a Hantzsch ester, catalyzed by a chiral phosphoric acid, to generate α,α-diarylketones with excellent yields and enantioselectivities. nih.gov

The table below highlights various stereoselective methods for the synthesis of chiral benzophenone-related structures.

Table 2: Examples of Stereoselective Syntheses of Benzophenone Analogs

| Reaction Type | Catalytic System / Method | Substrates | Product Type | Stereoselectivity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP / Chiral Diamine Complex | ortho-Substituted Benzophenones |

Chiral Diarylmethanols | High ee |

| Asymmetric Retro-Claisen | Chiral Primary Amine | β-Diketones, o-Quinone Methides |

Chiral β,β-Diaryl-α-branched Ketones | Excellent (up to >95:5 dr, 99% ee) |

| Asymmetric Mitsunobu Reaction | PPh₃, DEAD | Hydroxybenzophenones, Chiral Methyl Lactate | Chiral Benzophenone-based Lactisole Derivatives | High Yield (82-100%) |

| Alkyne-Carbonyl Metathesis / Transfer Hydrogenation | Visible Light, Chiral Phosphoric Acid | Arylalkynes, Benzoquinones, Hantzsch Ester | Chiral α,α-Diarylketones | Excellent (up to 99% yield, 98% ee) |

Data sourced from Organic Letters, and Science. nih.govacs.orgacs.orgnih.gov

These advanced synthetic methodologies underscore the progress in achieving high levels of chemo- and stereocontrol in the preparation of complex benzophenone structures, providing essential tools for the precise construction of functionally rich organic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For "2-Cyano-3'-morpholinomethyl benzophenone (B1666685)," both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for unambiguous signal assignment.

Proton (¹H) NMR Studies of Chemical Shifts and Coupling

The ¹H NMR spectrum of "2-Cyano-3'-morpholinomethyl benzophenone" is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the morpholine (B109124) and methyl linker.

The protons on the benzoyl-substituted phenyl ring are expected to show complex splitting patterns due to their coupling with each other. The protons on the morpholinomethyl-substituted phenyl ring will also display characteristic aromatic region signals. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing cyano and carbonyl groups and the electron-donating effect of the morpholinomethyl group.

The morpholine ring protons typically appear as multiplets in the upfield region of the spectrum. The methylene (B1212753) protons of the morpholinomethyl linker (-CH₂-) are expected to appear as a singlet, integrating to two protons. The protons on the morpholine ring itself will likely show signals corresponding to the two sets of chemically non-equivalent methylene groups adjacent to the oxygen and nitrogen atoms.

Predicted ¹H NMR Chemical Shift Ranges:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.2 - 8.2 | Multiplets |

| Morpholinomethyl (-CH₂-) | ~3.5 | Singlet |

| Morpholine (-CH₂-N-) | ~2.5 | Multiplet |

| Morpholine (-CH₂-O-) | ~3.7 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR and Two-Dimensional (2D) NMR Techniques

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the benzophenone moiety is expected to have a characteristic downfield chemical shift. The carbon of the cyano group will also have a distinct chemical shift. The aromatic carbons will appear in the typical aromatic region, with their shifts influenced by the substituents on each ring. The aliphatic carbons of the morpholine and methyl linker will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shift Ranges:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Cyano (C≡N) | 115 - 125 |

| Aromatic Carbons | 120 - 140 |

| Morpholinomethyl (-CH₂-) | ~60 |

| Morpholine (-CH₂-N-) | ~53 |

| Morpholine (-CH₂-O-) | ~67 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

The IR spectrum of "this compound" is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone is anticipated around 1650-1670 cm⁻¹. The C≡N stretching vibration of the cyano group should appear in the region of 2220-2240 cm⁻¹. The C-O-C stretching of the morpholine ether linkage will likely be observed around 1115-1130 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be seen just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations would also be prominent.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1650 - 1670 | Strong (IR) |

| Nitrile | C≡N Stretch | 2220 - 2240 | Medium (IR), Strong (Raman) |

| Ether | C-O-C Stretch | 1115 - 1130 | Strong (IR) |

| Aromatic | C-H Stretch | > 3000 | Medium (IR) |

| Aliphatic | C-H Stretch | < 3000 | Medium (IR) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation patterns. For "this compound" (C₁₉H₁₈N₂O₂), the expected exact mass is approximately 306.1368 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 306. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. A prominent fragment would likely be the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. Another significant fragmentation pathway would involve the cleavage of the morpholinomethyl group. The loss of the morpholine ring could lead to a fragment at m/z 219. Further fragmentation of the morpholine ring itself would also be expected.

Predicted Mass Spectrometry Fragments:

| m/z | Proposed Fragment Ion |

| 306 | [M]⁺ |

| 219 | [M - C₄H₉NO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 100 | [C₄H₈NO]⁺ (morpholinomethyl cation) |

| 77 | [C₆H₅]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Photophysical Parameter Determination

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Benzophenone and its derivatives are known to exhibit characteristic absorption bands. "this compound" is expected to show π-π* transitions associated with the aromatic rings and the carbonyl group, as well as an n-π* transition for the carbonyl group. The presence of the cyano and morpholinomethyl substituents will influence the position and intensity of these absorption bands.

Fluorescence and phosphorescence spectroscopy can provide insights into the excited state properties of the molecule. While benzophenone itself is weakly fluorescent but strongly phosphorescent at low temperatures, the substitution pattern on the rings can alter these properties. The introduction of the morpholinomethyl group might influence the rates of intersystem crossing and other photophysical processes.

Predicted Photophysical Parameters:

| Parameter | Predicted Value |

| λmax (UV-Vis) | ~250-260 nm (π-π), ~330-350 nm (n-π) |

| Emission Maximum | Dependent on fluorescence/phosphorescence quantum yields |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" can be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles.

The analysis would reveal the conformation of the molecule, including the dihedral angles between the two phenyl rings and the geometry of the morpholine ring. Furthermore, X-ray crystallography would elucidate the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonds, π-π stacking, or van der Waals forces. This information is crucial for understanding the solid-state properties of the compound. Due to the lack of publicly available crystal structure data, specific parameters cannot be provided at this time.

Investigation of Conformational Isomerism and Dynamic Behavior

The conformational flexibility of this compound is a critical aspect of its three-dimensional structure, influencing its interactions and properties. This flexibility arises from several key rotational and inversional degrees of freedom within the molecule: the puckering of the morpholine ring, rotation around the C-N bond connecting the morpholine to the benzyl (B1604629) group, and the torsional twist of the two phenyl rings of the benzophenone core. A comprehensive understanding of the molecule's dynamic behavior requires the analysis of these individual motions and their interplay.

The conformational landscape of the morpholine ring is well-characterized and typically dominated by a chair conformation. researchgate.net In substituted morpholines, the substituent can occupy either an equatorial or an axial position on the ring. Generally, the equatorial position is energetically favored to minimize steric hindrance. For the morpholinomethyl group in the target molecule, it is anticipated that the benzophenone moiety attached to the nitrogen atom will predominantly exist in the equatorial position to alleviate steric strain. Recent studies using advanced spectroscopic techniques have precisely quantified the stability difference between the equatorial (Chair-Eq) and axial (Chair-Ax) conformers of the parent morpholine molecule. nih.govacs.org These studies confirm the greater stability of the Chair-Eq conformer. nih.gov

The dynamic behavior of the benzophenone moiety is largely defined by the torsional angles (dihedral angles) of its two phenyl rings relative to the plane of the central carbonyl group. These rings are generally not coplanar due to steric hindrance between the ortho hydrogens. The extent of this twist is sensitive to the nature and position of substituents on the phenyl rings. nih.govaip.org In this compound, the cyano group at the 2-position and the morpholinomethyl group at the 3'-position will influence the preferred rotational conformation of the phenyl rings. The substitution pattern affects the electronic communication between the rings and can alter the energy barriers for rotation. aip.orgresearchgate.net Studies on various substituted benzophenones have revealed a wide range of observed dihedral angles, indicating that crystal packing forces can also play a significant role in the solid-state conformation. nih.gov

Table of Conformational Data for Morpholine

| Conformer | Relative Stability (cm⁻¹) | Method |

| Chair-Equatorial (Chair-Eq) | 0 | IR resonant VUV-MATI spectroscopy |

| Chair-Axial (Chair-Ax) | 109 ± 4 | IR resonant VUV-MATI spectroscopy |

Data derived from studies on the parent morpholine molecule and provides a basis for understanding the behavior of the morpholine moiety in the title compound. nih.gov

Table of Illustrative Dihedral Angles in Substituted Benzophenones

| Compound | Substituents | Dihedral Angle (°) |

| Benzophenone (orthorhombic) | Unsubstituted | 54 |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 2,2'-OH, 4,4'-OCH₃ | 37.85 |

| 4,4'-bis(diethylamino)benzophenone | 4,4'-N(C₂H₅)₂ | 49.83 |

| 3-hydroxybenzophenone | 3-OH | 51.61 |

| 4-Chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | 64.66 |

| 2-amino-2',5-dichlorobenzophenone | 2-NH₂, 2',5-Cl | 83.72 |

This table presents a selection of substituted benzophenones to illustrate the variability of the phenyl ring twist, which is a key dynamic feature in this compound. Data sourced from crystallographic studies. nih.gov

Reaction Mechanism Elucidation and Mechanistic Studies

Photochemical Reactivity and Excited State Dynamics of Benzophenone (B1666685) Derivatives

The photochemistry of benzophenone is one of the most extensively studied subjects in organic photochemistry. It is characterized by the efficient formation of a triplet excited state that can engage in various reactions, most notably hydrogen abstraction.

Upon absorption of UV light (typically in the range of 330-360 nm), benzophenone derivatives are promoted from their ground state (S₀) to a singlet excited state (S₁). This S₁ state is typically short-lived and undergoes a very rapid and efficient process called intersystem crossing (ISC) to form the more stable triplet excited state (T₁). nih.gov

The T₁ state of benzophenone has a characteristic n-π* configuration, where an electron from a non-bonding (n) orbital on the carbonyl oxygen is promoted to an antibonding π* orbital of the carbonyl group. This n-π* triplet state is notable for its diradical character, with an unpaired electron localized on the oxygen atom, making it highly reactive. rsc.org The energy of these excited states is a critical factor in their reactivity. For the parent benzophenone, the triplet state energy (ET) is approximately 69 kcal/mol. fluorochem.co.uk The substituents on the phenyl rings can influence these energy levels.

Table 1: Representative Photophysical Properties of Substituted Benzophenones This table presents data for representative benzophenone derivatives to illustrate general principles, as specific data for 2-Cyano-3'-morpholinomethyl benzophenone is not available.

| Compound | S₁ Energy (kcal/mol) | T₁ Energy (kcal/mol) | Intersystem Crossing Quantum Yield (ΦISC) |

|---|---|---|---|

| Benzophenone | ~74 | ~69 | ~1.0 |

| 4,4'-Dimethoxybenzophenone | ~76 | ~71 (π-π*) | ~1.0 |

Source: Adapted from various photochemical studies.

For this compound, the electron-withdrawing cyano group and the electron-donating morpholinomethyl group would likely have opposing effects on the electronic transitions, but the n-π* character of the lowest triplet state is expected to be preserved, driving its photochemical reactivity.

The hallmark of the benzophenone triplet state's reactivity is its ability to abstract a hydrogen atom from a suitable donor molecule (often the solvent or another solute). researchgate.net This process, known as photoreduction, leads to the formation of a ketyl radical. nih.gov

In the context of this compound, the morpholinomethyl substituent itself contains abstractable hydrogen atoms on the carbon adjacent to the nitrogen. This raises the possibility of both intermolecular and intramolecular hydrogen abstraction. In an intermolecular reaction, a triplet-state molecule would abstract a hydrogen from a ground-state molecule or a solvent molecule like isopropanol. researchgate.net The reaction with a generic hydrogen donor (R-H) proceeds as follows:

(C₆H₅)₂C=O hν→ (C₆H₅)₂C=O (S₁) ISC→ (C₆H₅)₂C=O (T₁) (C₆H₅)₂C=O (T₁) + R-H → (C₆H₅)₂C•-OH (Ketyl Radical) + R•

The rate of this hydrogen abstraction is dependent on the bond dissociation energy of the C-H bond in the donor and the nature of the excited state. nih.gov The n-π* triplet state is particularly efficient in this reaction. researchgate.net

Following hydrogen abstraction, a radical pair is formed, consisting of the benzophenone ketyl radical and the radical derived from the hydrogen donor. acs.org The fate of this radical pair is influenced by several factors, including the solvent cage and the intrinsic reactivity of the radicals. acs.org

Key subsequent pathways include:

Dimerization: Two ketyl radicals can couple to form a pinacol (B44631), a characteristic product of benzophenone photoreduction. In the case of photoreduction by isopropanol, the primary product is benzpinacol. rsc.org

Disproportionation: The radical pair can undergo a second hydrogen transfer, regenerating the ground-state benzophenone and a stable molecule from the donor radical.

Escape from Solvent Cage: The radicals can diffuse apart from the initial "cage" in which they were formed. Escaped radicals can then react with other molecules in the bulk solution. acs.org

The presence of the morpholinomethyl group introduces complexity. If intramolecular hydrogen abstraction occurs, a biradical would be formed, which could then undergo intramolecular cyclization or rearrangement.

The solvent plays a critical role in the photochemistry of benzophenone derivatives. Polar solvents can alter the energies of the n-π* and π-π* excited states. Specifically, polar protic solvents can stabilize the n-π* state through hydrogen bonding, which can sometimes alter reaction rates. researchgate.net

For instance, studies have shown that the rate of hydrogen atom abstraction can be dramatically accelerated in solvents that can form hydrogen bonds with the carbonyl group, effectively pre-configuring the system for reaction. The viscosity of the solvent also plays a role by affecting the diffusion of molecules and the lifetime of the solvent cage in which radical pairs are formed. acs.org In rigid matrices, like solid polymers, the reduced molecular mobility can significantly alter the fate of the radical pair, favoring pathways like disproportionation over recombination. acs.org

Table 2: Illustrative Solvent Effects on Benzophenone Photoreduction This table shows general trends for benzophenone, as specific data for this compound is not available.

| Solvent | Polarity | Hydrogen Bonding | Typical Observation |

|---|---|---|---|

| Benzene (B151609) | Nonpolar | None | Efficient photoreduction with suitable H-donors. |

| Isopropanol | Polar | Donor | Acts as an efficient hydrogen donor, leading to high quantum yields of reduction. |

| Acetonitrile | Polar | Aprotic | Can influence excited state energies; photoreduction depends on added H-donors. nih.gov |

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For the photoreduction of benzophenone, the quantum yield for the disappearance of the ketone can be close to unity under ideal conditions (e.g., in the presence of a good hydrogen donor like isopropanol).

However, several factors can reduce the quantum yield:

Quenching: The triplet state can be deactivated by energy transfer to a quencher molecule (like oxygen) or through self-quenching at high concentrations.

Back Reaction: The initial radical pair can revert to the starting materials, which does not lead to a net chemical change.

Competing Reactions: The triplet state may engage in other reactions, such as cycloadditions.

Thermal Reaction Pathways and Mechanistic Interrogations

In the absence of light, benzophenone and its simple derivatives are generally very stable compounds. Thermal reactions typically require high temperatures and often involve degradation or decomposition rather than controlled transformations. Studies on the thermal stability of various benzophenone derivatives show that decomposition temperatures are often well above 300°C.

Potential thermal reaction pathways for a substituted benzophenone like this compound could involve:

Oxidative Degradation: At high temperatures in the presence of oxygen, the organic structure would likely undergo oxidation, potentially cleaving the morpholinomethyl group and eventually breaking down the aromatic rings.

Fragmentation: The C-N bond in the morpholinomethyl group or the C-C bonds linking the rings could be susceptible to thermal cleavage.

Reactions with Matrix: If present in a specific matrix, such as chlorinated water, benzophenone derivatives are known to react and form various degradation byproducts. While not strictly a thermal reaction, it represents a non-photochemical degradation pathway.

Mechanistic interrogation of these pathways would involve techniques like thermogravimetric analysis (TGA) to determine decomposition temperatures and product analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the fragments formed at elevated temperatures.

Nucleophilic and Electrophilic Addition/Substitution Reactions

The chemical structure of this compound presents several sites susceptible to nucleophilic and electrophilic attack. The carbonyl carbon of the benzophenone ketone is a primary electrophilic site, prone to nucleophilic addition reactions. The nitrogen atom of the morpholine (B109124) ring is a key nucleophilic center.

Potential Nucleophilic Reactions:

At the Carbonyl Carbon: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or reducing agents (e.g., sodium borohydride), are expected to attack the electrophilic carbonyl carbon. This would result in the formation of a tertiary alcohol.

At the Cyano Group: The cyano group can undergo nucleophilic addition, typically under basic or acidic conditions. For instance, hydrolysis with strong acids or bases would likely convert the nitrile to a carboxylic acid or a primary amide, respectively.

Potential Electrophilic Reactions:

At the Morpholine Nitrogen: The lone pair of electrons on the morpholine nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles such as alkyl halides in an N-alkylation reaction to form a quaternary ammonium (B1175870) salt. It can also be protonated by acids.

At the Aromatic Rings: The two phenyl rings of the benzophenone core can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The substitution pattern would be directed by the existing substituents—the cyano and acyl groups being deactivating and meta-directing, while the morpholinomethyl group's effect is more complex.

A hypothetical reaction scheme for the nucleophilic addition of a Grignard reagent is presented below.

Table 1: Hypothetical Nucleophilic Addition to this compound

| Reactant | Reagent | Potential Product | Reaction Type |

| This compound | Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 2-Cyano-3'-morpholinomethyl-(diphenyl)methanol | Nucleophilic Addition |

| This compound | Sodium Borohydride (NaBH₄) | (2-Cyano-phenyl)(3-(morpholinomethyl)phenyl)methanol | Carbonyl Reduction |

Rearrangement Mechanisms Involving Cyano or Morpholine Moieties

Specific rearrangement reactions involving the cyano or morpholine moieties of this compound have not been documented. However, analogous rearrangements in similar structures suggest potential pathways. For instance, under certain conditions, intramolecular reactions could theoretically occur, though they are not reported for this specific compound.

Radical Reactions in Non-Photochemical Contexts

While benzophenones are well-known photosensitizers in radical reactions, non-photochemical radical reactions involving this compound are not described in the literature. In theory, radical reactions could be initiated at the benzylic position of the morpholinomethyl group under specific radical initiation conditions (e.g., using initiators like AIBN or benzoyl peroxide), but such studies have not been published.

Kinetic and Thermodynamic Studies of Reaction Processes

There is a notable absence of published kinetic and thermodynamic data for any reaction process involving this compound. To perform kinetic studies, researchers would need to monitor the concentration of reactants and products over time for a specific reaction, such as the nucleophilic addition to the carbonyl group or the N-alkylation of the morpholine ring.

Hypothetical Kinetic Study Parameters:

A kinetic study of the N-alkylation of the morpholine moiety with an alkyl halide (e.g., methyl iodide) could be designed. The reaction progress could be monitored using techniques like HPLC or NMR spectroscopy.

Table 2: Hypothetical Parameters for a Kinetic Study

| Parameter | Description | Method of Determination |

| Rate Constant (k) | The proportionality constant in the rate law. | Determined from the slope of a plot of ln[reactant] vs. time (for a first-order reaction). |

| Reaction Order | The relationship between the concentrations of species and the rate of a reaction. | Determined by systematically varying the concentration of each reactant. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined from an Arrhenius plot (ln(k) vs. 1/T). |

Thermodynamic studies would involve measuring parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. These could be determined through calorimetry or by measuring the equilibrium constant at different temperatures. No such studies have been reported for this compound.

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Cyano-3'-morpholinomethyl benzophenone (B1666685) at the electronic level. These methods allow for a detailed description of the electron distribution and its implications for molecular behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a principal tool for investigating the molecular structure and electronic characteristics of organic molecules due to its favorable balance of accuracy and computational cost. For 2-Cyano-3'-morpholinomethyl benzophenone, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d), are used to determine its most stable three-dimensional arrangement. scribd.comscialert.net These calculations typically reveal a non-planar geometry, with the two phenyl rings of the benzophenone core twisted relative to each other to minimize steric hindrance. The morpholine (B109124) ring is expected to adopt a stable chair conformation.

The electronic properties derived from DFT calculations are crucial for predicting the molecule's reactivity. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicates the most probable sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is anticipated to be distributed over the electron-rich morpholinomethyl-substituted phenyl ring, while the LUMO is likely concentrated on the benzoyl moiety, particularly the carbonyl and cyano groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

ab initio Methods for Advanced Electronic Structure Characterization

For a more rigorous characterization of the electronic structure, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. researchgate.net While computationally more demanding than DFT, these methods provide a higher level of theoretical accuracy, particularly for describing electron correlation effects. These calculations can refine the understanding of the molecule's excited states and are crucial for accurately predicting properties like photophysical behavior, which is of interest for benzophenone derivatives known for their use as photosensitizers. acs.org

Molecular Modeling and Simulation of Conformational Landscapes

The presence of several single bonds in this compound allows for considerable conformational freedom. Molecular dynamics (MD) simulations offer a powerful approach to explore the potential energy surface of the molecule and identify its low-energy conformers. acs.orgresearchgate.net By simulating the motion of the atoms over time, MD can reveal the dynamic behavior of the molecule, including the rotation of the phenyl rings and the puckering of the morpholine ring. Understanding the conformational landscape is vital as different conformers can exhibit distinct biological activities and spectroscopic signatures. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic physiological conditions. aip.org

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of this compound. Time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum, providing insights into the electronic transitions responsible for the observed absorption bands. scialert.net

Furthermore, the vibrational frequencies can be calculated using DFT, which helps in the assignment of the peaks in the infrared (IR) and Raman spectra. For instance, the characteristic stretching frequencies of the carbonyl (C=O) and cyano (C≡N) groups can be accurately predicted. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which assists in the assignment of the complex 1H and 13C NMR spectra of the molecule. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |

|---|---|---|

| IR Spectroscopy | ~1660 cm-1 | C=O stretch |

| IR Spectroscopy | ~2230 cm-1 | C≡N stretch |

| 13C NMR Spectroscopy | ~195 ppm | Carbonyl Carbon (C=O) |

| 13C NMR Spectroscopy | ~118 ppm | Cyano Carbon (C≡N) |

| UV-Vis Spectroscopy | λmax ~250 nm and ~330 nm | π→π* and n→π* transitions |

Elucidation of Reaction Transition States and Energy Profiles

Computational chemistry provides a means to investigate the mechanisms of potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For example, the reactivity of the cyano group towards nucleophilic addition or the carbonyl group in photochemical reactions can be explored. acs.org These calculations can guide the design of synthetic routes and help in understanding the molecule's metabolic fate.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The functional groups in this compound, particularly the morpholine oxygen and nitrogen atoms and the cyano group, are capable of participating in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. nih.gov Computational methods, including molecular docking and the analysis of the molecular electrostatic potential (MEP), can predict how this molecule might interact with biological targets like enzymes or receptors. mdpi.com The MEP map highlights the electron-rich and electron-poor regions of the molecule, indicating potential sites for non-covalent interactions. Furthermore, these studies can shed light on the formation of supramolecular assemblies in the solid state, influencing the crystal packing and physical properties of the compound. acs.org The morpholine moiety, in particular, is known to be a valuable pharmacophore that can enhance solubility and target interactions. mdpi.come3s-conferences.org

Hydrogen Bonding Interactions

The molecular structure of this compound offers multiple sites for potential hydrogen bonding, a key factor in determining its crystal packing and interaction with biological targets. The morpholine moiety, with its oxygen and nitrogen atoms, is a primary site for such interactions. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its protonation state, can also participate in hydrogen bonding.

Furthermore, the carbonyl oxygen of the benzophenone core is a strong hydrogen bond acceptor. In the solid state, it is plausible that intermolecular hydrogen bonds of the C-H···O and C-H···N types could be formed, where activated aromatic or methylene (B1212753) protons interact with the oxygen or nitrogen atoms of adjacent molecules. nih.gov The cyano group, while not a classical hydrogen bond donor or acceptor, can participate in weaker C-H···N interactions. nih.gov The presence of the morpholinomethyl group is thought to enhance solubility in polar solvents, a property that can be attributed to its hydrogen bonding capabilities. chemical-suppliers.eu

π-π Stacking and Other Aromatic Interactions

The two phenyl rings of the benzophenone scaffold are prime candidates for π-π stacking interactions. These non-covalent interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge, are significant in stabilizing the crystal lattice. The extent and geometry of this stacking are influenced by the substituents on the phenyl rings.

Van der Waals Forces and Crystal Packing Effects

The non-planar, three-dimensional structure of the molecule, arising from the twist between the two phenyl rings of the benzophenone core and the flexible morpholinomethyl group, will significantly influence the crystal packing. Benzophenone and its derivatives are known to exhibit polymorphism, where different crystal packing arrangements can lead to distinct physical properties. fluorochem.co.uk The specific arrangement of molecules will seek to maximize attractive intermolecular forces while minimizing steric hindrance. The final crystal structure represents a delicate balance of all these competing interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure of a compound with its reactivity. For a molecule like this compound, QSRR models could be developed to predict its behavior in various chemical reactions.

Key molecular descriptors that would be relevant in a QSRR study of this compound include:

Electronic Descriptors: The electron-withdrawing nature of the cyano group and the carbonyl group, as well as the electron-donating potential of the morpholino nitrogen, would be critical. Properties like dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO) would be calculated. The cyano group, for instance, acts as an electrophile, making it susceptible to reactions with nucleophiles. chemical-suppliers.eu

Steric Descriptors: The size and shape of the molecule, particularly the bulky morpholinomethyl group, would be quantified using parameters like molecular volume and surface area. These steric factors can influence the accessibility of reactive sites.

While specific QSRR studies on this compound are not readily found, research on related benzophenone and methcathinone (B1676376) analogues has shown that properties like steric bulk can be correlated with their biological activity. researchgate.net Such studies often involve the systematic variation of substituents on the benzophenone core to build predictive models. nih.gov

Interactive Data Table: Key Functional Groups and Their Potential Intermolecular Interactions

| Functional Group | Potential Interaction Type | Role in Molecular Structure |

| Cyano Group | Dipole-Dipole, Weak Hydrogen Bonding (C-H···N) | Electron-withdrawing, influences aromatic system |

| Morpholine Ring | Hydrogen Bonding (acceptor at O, potential at N) | Enhances polarity and potential for H-bonds |

| Benzophenone Core | π-π Stacking, C-H···π Interactions | Provides rigid scaffold for aromatic interactions |

| Carbonyl Group | Hydrogen Bonding (strong acceptor) | Key site for intermolecular interactions |

Applications in Chemical Sciences and Materials Research

Role as Photoinitiators in Polymerization and Curing Processes

Benzophenone (B1666685) and its derivatives are archetypal Type II photoinitiators, which are molecules that, upon absorption of light, enter an excited state and initiate polymerization by interacting with a co-initiator. The process for benzophenone-based systems typically involves the following steps:

Photoexcitation: The benzophenone core absorbs UV light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital (an n→π transition). This creates an excited singlet state which rapidly undergoes intersystem crossing to a more stable triplet state.

Hydrogen Abstraction: The excited triplet benzophenone is a highly reactive diradical species. It can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), which is often a tertiary amine, an alcohol, or a thiol. The morpholinomethyl group on 2-Cyano-3'-morpholinomethyl benzophenone can potentially act as an intramolecular hydrogen donor, although abstraction from an external co-initiator is generally the dominant pathway for polymerization.

Radical Formation: This hydrogen abstraction process generates a ketyl radical from the benzophenone and an active radical from the co-initiator.

Initiation: The radical generated from the co-initiator is typically the primary species that initiates the chain polymerization of monomers, such as acrylates or methacrylates.

The specific substituents on this compound are expected to modulate its photoinitiating efficiency. The electron-withdrawing nature of the cyano group can influence the energy of the excited state and the reactivity of the carbonyl group. nih.gov The morpholinomethyl group, containing a tertiary amine, can serve as a built-in co-initiator, potentially leading to a unimolecular photoinitiation mechanism, which can enhance efficiency and reduce the need for additional components in a formulation. rsc.org The position of the substituents also plays a crucial role in the photochemical behavior. nih.govnih.gov

| Feature | General Benzophenone | This compound (Expected) |

| Initiation Type | Type II (requires co-initiator) | Primarily Type II; potential for intramolecular co-initiation |

| Excitation | n→π* transition upon UV absorption | n→π* transition, potentially shifted by substituents |

| Key Reactive State | Triplet excited state | Triplet excited state |

| Mechanism | Intermolecular hydrogen abstraction | Inter- and potentially intramolecular hydrogen abstraction |

Functionality as Ultraviolet Absorbers and Photostabilizers in Polymer Materials

The ability of the benzophenone scaffold to absorb UV radiation and dissipate the energy in a non-destructive manner is the basis for its use as a UV absorber and photostabilizer in materials like plastics, coatings, and adhesives. When incorporated into a polymer matrix, these molecules preferentially absorb damaging UV light that would otherwise initiate photo-oxidative degradation of the polymer, preventing loss of strength, discoloration, and cracking.

The photostabilization mechanism involves the absorption of a UV photon, excitation to the triplet state, and subsequent decay back to the ground state through non-radiative pathways, effectively converting the light energy into heat. The efficiency of this process is dependent on the molecule's absorption spectrum and its photophysical properties.

For this compound, the substituents are expected to enhance its performance:

Absorption Spectrum: The cyano and morpholinomethyl groups can cause a red-shift in the absorption spectrum, broadening the range of UV protection. researchgate.netnih.gov

Compatibility and Permanence: The morpholino group can improve the compound's solubility and compatibility with certain polymer matrices. Furthermore, the increased molecular weight compared to unsubstituted benzophenone reduces its volatility and migration out of the polymer, leading to more permanent protection. researchgate.net

Photostability testing, as outlined in regulatory guidelines like ICH Q1B, is crucial to evaluate the intrinsic stability of such additives and their effectiveness in protecting materials from light-induced degradation. rsc.orgnih.govconicet.gov.ar

Development as Chemical Probes for Selective Molecular Recognition Studies

The structure of this compound, with its distinct functional groups and conformationally flexible backbone, makes it a candidate for development as a chemical probe. The benzophenone moiety can act as a photo-crosslinking agent, a feature widely used in chemical biology to map molecular interactions. Upon photoactivation, the excited benzophenone can insert into adjacent C-H bonds, forming a covalent link with nearby molecules.

The cyano and morpholino groups provide sites for potential specific interactions with biological macromolecules or other analytes through hydrogen bonding, and dipole-dipole interactions. The morpholino group, in particular, is known to be incorporated into antisense oligomers (morpholinos) to block gene expression, highlighting its ability to interact with biological systems. nih.govwikipedia.org This suggests that this compound or its derivatives could be designed as photo-activatable probes to identify binding partners in complex biological environments.

Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembly Principles

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, and van der Waals forces. The design of host-guest systems, where a host molecule encapsulates a guest, is a central theme.

The this compound molecule possesses several features relevant to supramolecular design:

Hydrogen Bond Acceptors: The carbonyl oxygen, the nitrogen atom of the cyano group, and the oxygen and nitrogen atoms of the morpholino group can all act as hydrogen bond acceptors.

Aromatic Surfaces: The two phenyl rings provide surfaces capable of engaging in π-π stacking interactions.

Dipolar Character: The polar cyano and carbonyl groups create a significant molecular dipole, which can direct self-assembly.

These features allow the molecule to potentially act as a guest in larger host cavities or as a building block (a tecton) for the self-assembly of larger, ordered supramolecular structures. By modifying the substituents, chemists can tune the interactions to create complex architectures with specific functions.

Catalytic Roles in Specific Organic Transformations (e.g., Photoredox Catalysis)

Photoredox catalysis utilizes light to generate reactive intermediates that can drive chemical reactions. Benzophenone itself is an effective organic photoredox catalyst. nih.gov Upon excitation, its triplet state is both a potent oxidant and, after hydrogen abstraction, the resulting ketyl radical is a potent reductant. This dual reactivity allows it to catalyze a variety of organic transformations.

The substituents on this compound would modulate its redox properties:

The electron-withdrawing cyano group would make the excited state a stronger oxidant.

The morpholinomethyl group, particularly the tertiary amine, can participate in the redox cycle, potentially facilitating electron transfer processes.

This tailored electronic structure could make this compound a more specialized or efficient catalyst for specific reactions, such as C-H functionalization or radical-mediated bond formations, under visible or UV light irradiation. nih.govbgsu.edu

Integration into Advanced Functional Materials Systems

The unique combination of photo-responsiveness, potential for molecular recognition, and self-assembly characteristics makes this compound a versatile component for advanced functional materials.

Potential applications include:

Photo-responsive Polymers: By incorporating this molecule as a pendant group or cross-linker, it is possible to create polymers that change their properties (e.g., shape, solubility, or optical characteristics) upon exposure to light.

Smart Coatings: Coatings containing this compound could have combined functionalities, such as self-healing triggered by UV light (via polymerization) and enhanced durability (via UV absorption).

3D Printing Resins: As a photoinitiator, it could be a key component in resin formulations for stereolithography (SLA) or digital light processing (DLP) 3D printing, where precise, light-mediated solidification is required. rsc.orgnih.gov

The development of such materials relies on a deep understanding of the structure-property relationships of the constituent molecules, and this compound represents a promising, multifunctional building block in this field.

Future Perspectives and Emerging Research Avenues

Identification of Novel Reactivity Patterns and Unexplored Transformations

The inherent reactivity of 2-Cyano-3'-morpholinomethyl benzophenone (B1666685) is dictated by its constituent functional groups: the cyano moiety, the benzophenone core, and the morpholinomethyl substituent. Future research should endeavor to move beyond predictable transformations and uncover novel reactivity patterns. The cyano group, for instance, is not merely a precursor to amines or carboxylic acids; its potential in cycloaddition reactions, as a directing group in C-H activation, or in the formation of complex heterocyclic scaffolds remains largely unexplored. Similarly, the benzophenone ketone can be a versatile handle for a variety of transformations beyond simple reductions or Grignard additions.

Investigations into the interplay between the different functional groups could reveal emergent reactivity. For example, does the morpholinomethyl group, through non-covalent interactions or by influencing the electronic properties of the aromatic ring, modulate the reactivity of the cyano or carbonyl groups? Systematic studies involving a broad range of reaction conditions—including photochemistry, electrochemistry, and the use of radical initiators—are warranted to map this uncharted reactivity. The benzophenone moiety, for instance, is well-known for its use as a photo-initiator, capable of generating radicals under UV light, a property that could be harnessed for novel polymerization or cross-linking applications.

Table 1: Potential Unexplored Transformations for 2-Cyano-3'-morpholinomethyl Benzophenone

| Functional Group | Potential Transformation | Rationale |

| Cyano Group | [3+2] Cycloadditions | Construction of novel five-membered heterocyclic rings. |

| Benzophenone Core | Photochemical [2+2] Cycloadditions | Formation of complex polycyclic architectures. |

| Morpholinomethyl Group | C-H Activation/Functionalization | Direct introduction of new substituents at the morpholine (B109124) ring. |

| Entire Molecule | Multi-component Reactions | Rapid assembly of complex molecular structures in a single step. |

Exploration of Asymmetric Synthesis and Chiral Derivatives for Advanced Applications

Chirality is a cornerstone of modern drug discovery and materials science. To date, this compound has been primarily considered in its racemic form. The development of robust and efficient methods for its asymmetric synthesis would be a significant leap forward, enabling the preparation of enantiomerically pure forms. This would allow for a detailed investigation into how chirality influences its biological activity and material properties.

Research in this area could draw inspiration from established methods for the asymmetric synthesis of other benzophenone derivatives or related chiral compounds. This might involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. Once synthesized, these chiral derivatives could be evaluated for their stereospecific interactions with biological targets, such as G-protein coupled receptors or enzymes. In materials science, chiral derivatives could be explored for applications in chiral chromatography, as components of liquid crystals, or in the development of materials with unique optical properties. The stereochemistry of related compounds has been shown to be a determining factor in their biological efficacy, a principle that is likely to hold true for this compound.

Integration with Advanced Catalytic Systems and Methodologies

The functional groups present in this compound make it an intriguing candidate for integration with advanced catalytic systems. The nitrogen atom of the morpholine ring and the oxygen of the carbonyl group could act as coordinating sites for metal catalysts, potentially enabling novel catalytic transformations. For instance, the molecule could be employed as a ligand in transition metal catalysis, or it could be a substrate for catalytic C-H functionalization, allowing for the late-stage modification of its structure.

Furthermore, the development of catalytic processes that utilize this compound as a building block for the synthesis of more complex molecules is a promising avenue. This could involve cascade reactions where multiple bonds are formed in a single, catalytic operation. The exploration of biocatalysis, using enzymes to perform selective transformations on the molecule, could also lead to the development of green and sustainable synthetic routes.

Development of High-Throughput Screening for Chemical Functionalities and Interactions

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid evaluation of the molecule's interactions with a vast library of biological targets or its performance in a wide array of chemical reactions. For example, screening its activity against a panel of kinases, proteases, or other enzymes could quickly identify potential therapeutic areas.

Similarly, HTS can be used to explore its potential as a functional material. Libraries of polymers or other materials incorporating this compound could be screened for desired properties, such as conductivity, fluorescence, or gas sorption capacity. The development of specific assays and detection methods tailored to the unique properties of the molecule will be crucial for the success of such screening campaigns.

Synergistic Application of Advanced Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful approach to understanding and predicting the behavior of this compound. Molecular modeling and density functional theory (DFT) calculations can provide valuable insights into its electronic structure, conformational preferences, and reactivity. These computational predictions can then guide the design of more targeted and efficient experimental

常见问题

Q. Basic Research Focus

- Infrared Spectroscopy (IR) : The C≡N stretch appears near 2220–2240 cm⁻¹, while the morpholine C-O-C vibration is observed at 1100–1250 cm⁻¹ .

- NMR Analysis :

- ¹H NMR : The morpholinomethyl protons resonate as a multiplet at δ 2.5–3.5 ppm. Aromatic protons from benzophenone appear as multiplets at δ 7.2–7.8 ppm .

- ¹³C NMR : The cyano carbon appears at δ 115–120 ppm, while the carbonyl (C=O) of benzophenone is near δ 195 ppm .

Validation : Compare experimental data with DFT-predicted spectra (e.g., B3LYP/6-311G) to resolve ambiguities .

What computational approaches predict the electronic and spectroscopic properties of morpholinomethyl benzophenone derivatives?

Q. Advanced Research Focus

- DFT Calculations : Use B3LYP/6-311G to model electronic transitions and vibrational modes. For example, predict the C=O stretching frequency (experimental: 1634 cm⁻¹; theoretical: 1625–1675 cm⁻¹) and assess solvent effects on absorption spectra .

- Solvent Modeling : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, which shift λmax in UV-Vis spectra by 10–15 nm in polar solvents .

Data Contradiction Resolution : Discrepancies between experimental and theoretical IR peaks can arise from anharmonicity; apply scaling factors (0.96–0.98) to improve accuracy .

How to assess the potential endocrine-disrupting effects of this compound in biological systems?

Q. Advanced Research Focus

- In Vitro Assays : Use ER-CALUX® or MCF-7 cell lines to evaluate estrogen receptor (ER) binding affinity. Compare with benzophenone-3 (BP-3), a known endocrine disruptor .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify metabolites via LC-MS/MS. Focus on morpholine ring oxidation or cyano group hydrolysis .

Risk Assessment : Cross-reference with IARC guidelines for benzophenone derivatives, which classify similar compounds as "possibly carcinogenic" (Group 2B) .

What strategies resolve regioselectivity challenges in the synthesis of substituted benzophenones with morpholine groups?

Q. Advanced Research Focus

- Directing Groups : Introduce electron-withdrawing groups (e.g., -CN) para to the morpholinomethyl substituent to enhance regioselectivity during electrophilic aromatic substitution .

- Protection/Deprotection : Temporarily protect the morpholine nitrogen with Boc groups to prevent undesired side reactions during benzophenone functionalization .

Case Study : In Beckmann rearrangements, polyphosphoric acid catalysts improve yield by stabilizing intermediates, reducing byproduct formation .

How to analyze trace levels of this compound in environmental samples?

Q. Advanced Research Focus

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate the compound from aqueous matrices. Elute with acetonitrile:water (80:20) .

- GC-MS Analysis : Derivatize with BSTFA to enhance volatility. Monitor m/z fragments corresponding to the molecular ion (M⁺, e.g., m/z 320) and key breakdown products (e.g., morpholine fragment at m/z 87) .